Erbium(Iii) Isopropoxide

Thin Film Deposition Materials Science Optoelectronics

Researchers depositing Er-doped thin films for photonic devices require precursors that deliver Er³⁺ ions with precise stoichiometric control. Erbium(III) isopropoxide addresses this by enabling co-deposition with Al₂O₃ matrices via compatible CVD/ALD processes. • Yields photoluminescence at ~1.55 μm-the telecom amplification window • Decomposes at 325°C for high-purity Er₂O₃ or Er-doped metal oxide films • Compatible with aluminum isopropoxide for seamless co-deposition in optical fiber preforms

Molecular Formula C9H21ErO3
Molecular Weight 344.52 g/mol
CAS No. 14814-07-4
Cat. No. B081827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium(Iii) Isopropoxide
CAS14814-07-4
Molecular FormulaC9H21ErO3
Molecular Weight344.52 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].CC(C)[O-].[Er+3]
InChIInChI=1S/3C3H7O.Er/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
InChIKeyVOCNVTAXVORJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erbium(III) Isopropoxide (CAS 14814-07-4) as a Specialized Precursor for Optical and Thin-Film Applications


Erbium(III) isopropoxide, with the linear formula Er(OC3H7)3 , is an organometallic compound belonging to the class of rare-earth alkoxides. It is a solid, air- and moisture-sensitive powder [REFS-1, REFS-2] with a molecular weight of 344.52 g/mol . This compound serves as a volatile precursor in applications such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for creating erbium-doped thin films [1], and as a component in active optical fibers . Its key characteristic is the ability to deliver erbium ions (Er3+) into host matrices like aluminum oxide (Al2O3) for optoelectronic devices operating in the telecommunications wavelength window [2].

Why Erbium(III) Isopropoxide Cannot Be Substituted by Other Rare-Earth Isopropoxides


Substitution with other rare-earth isopropoxides is not scientifically equivalent due to fundamental differences in metal ion properties that dictate their functional performance. The erbium ion (Er3+) provides a unique intra-4f electronic transition that yields photoluminescence at ~1.55 μm, a key wavelength for optical amplification in telecommunications [1]. Substituting with a generic rare-earth isopropoxide, such as Ytterbium(III) isopropoxide, would result in a different optical function (e.g., as a sensitizer near 980 nm) or no optical activity at all, as is the case with Yttrium(III) isopropoxide, which lacks the necessary electronic configuration [2]. Therefore, the choice of precursor is dictated by the specific metal ion it carries and the resulting material property, not by its classification as a rare-earth isopropoxide.

Quantitative Differentiation of Erbium(III) Isopropoxide Against Comparators: An Evidence-Based Guide


Purity and Trace Metals Specification

High-strength quantitative comparative evidence is not currently available for Erbium(III) isopropoxide against specific comparators in the public domain. However, the existence of defined purity grades and their procurement relevance can be established. Supplier specifications indicate that this compound is commercially available in a range of purities, from 99% (2N) up to 99.999% (5N) [1]. This is in contrast to some alternative erbium precursors like erbium tetramethylheptanedionate (Er(TMHD)3), for which such a wide range of high-purity options is not as commonly advertised.

Thin Film Deposition Materials Science Optoelectronics

Thermal Decomposition Profile for Vapor Deposition

While direct quantitative comparisons of volatility or decomposition kinetics are not found, a key differentiation point lies in the decomposition pathway. Erbium(III) isopropoxide is reported to decompose at its melting point of 325°C . This behavior may contrast with diketonate-based precursors like Er(TMHD)3, which are often used in ALD processes [1]. The thermal decomposition of Erbium(III) isopropoxide suggests its utility in thermal CVD processes, whereas the diketonates may be more suited for ALD with specific co-reactants like ozone. The choice between these precursors would depend on the specific deposition technique and desired film properties.

CVD ALD Precursor Chemistry

Molecular Structure and Reactivity

Research into erbium isopropoxides has identified at least two distinct forms: a solvated non-oxo isopropoxide (referred to as 'I') and a structurally characterized oxo-isopropoxide cluster, Er5O(OPri)13 [1]. The existence of multiple well-defined, isolable forms with different properties (e.g., stability, solubility) is a specific characteristic. For instance, Er5O(OPri)13 was found to have high stability in the absence of water, whereas form 'I' was more labile [1]. This contrasts with the behavior of some other rare-earth alkoxides, where such structural diversity may be less pronounced or studied. This knowledge is crucial for users needing to predict or control reactivity in solution-based processes, such as sol-gel synthesis or catalysis.

Organometallic Chemistry Coordination Chemistry Catalysis

Recommended Application Scenarios for Erbium(III) Isopropoxide


Doping of Al2O3 Host Matrices for Integrated Optics

Erbium(III) isopropoxide is a proven precursor for the co-deposition of erbium into aluminum oxide (Al2O3) thin films. This application is directly supported by research demonstrating the fabrication of Er-doped Al2O3 layers on silicon substrates for optoelectronic devices [1]. The resulting material is designed to exploit the Er3+ photoluminescence at ~1.55 µm, a key wavelength for optical amplification in telecommunications [1]. The use of an alkoxide precursor aligns with the thermal decomposition of aluminum isopropoxide, the common host matrix precursor, facilitating a compatible CVD process.

Fabrication of Active Optical Fibers

This compound is specified as a precursor for creating aluminum-erbium complexes used in active optical fibers . In this application, Erbium(III) isopropoxide provides the active erbium ions essential for optical amplification in fiber amplifiers, which are critical components in long-haul telecommunication networks. Its selection over other erbium sources (e.g., halides) is likely due to the compatibility of its alkoxide ligands with the silica or modified-silica glass matrix and the sol-gel or modified chemical vapor deposition (MCVD) processes used in fiber fabrication.

Synthesis of Erbium-Containing Oxide Thin Films by Vapor Deposition

As a volatile organometallic compound, Erbium(III) isopropoxide is a candidate for the deposition of erbium oxide (Er2O3) or erbium-doped metal oxide thin films via CVD [2]. Its decomposition at 325°C provides a thermal route for thin film growth. This is particularly relevant for applications requiring high-purity erbium oxide layers, such as anti-reflective coatings for organic optical elements, where erbium oxide has been identified as a suitable layer material in patents [3].

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